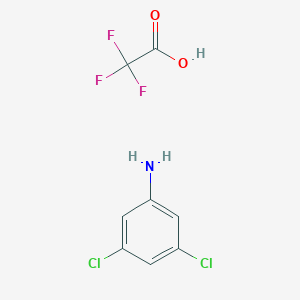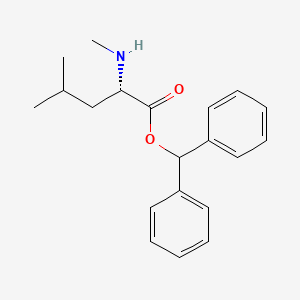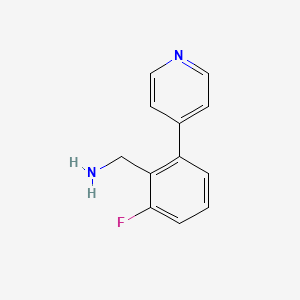
(2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine typically involves the following steps:
Nucleophilic Substitution: Starting from a fluorinated pyridine derivative, a nucleophilic substitution reaction can be carried out to introduce the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing other functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
(2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and pyridine ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects.
Comparison with Similar Compounds
(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine: Similar structure with a different position of the pyridine ring.
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine: Another isomer with the fluorine atom in a different position.
(4-Fluorophenyl)(pyridin-4-yl)methanone: A related compound with a ketone group instead of an amine.
Uniqueness: (2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11FN2 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
(2-fluoro-6-pyridin-4-ylphenyl)methanamine |
InChI |
InChI=1S/C12H11FN2/c13-12-3-1-2-10(11(12)8-14)9-4-6-15-7-5-9/h1-7H,8,14H2 |
InChI Key |
DJVVXSNJDNQCHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


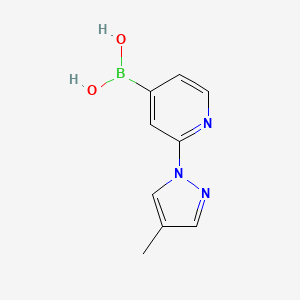
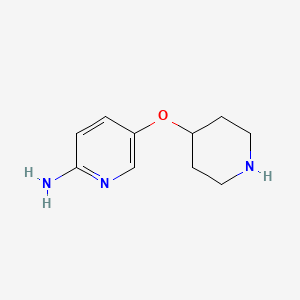
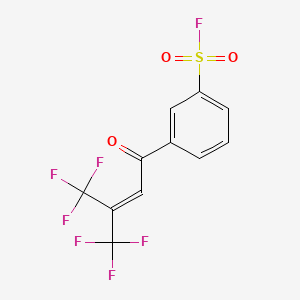
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)
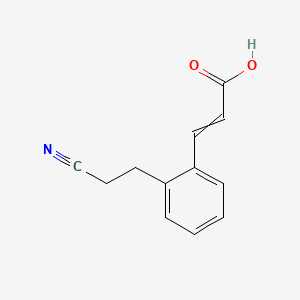
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
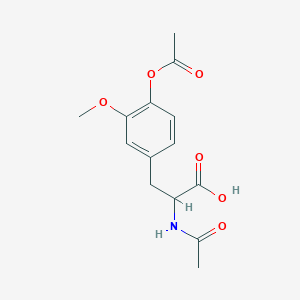
![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)
![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)

